Product packaging for 4-Bromofuran-2-carboxamide(Cat. No.:CAS No. 957345-95-8)

4-Bromofuran-2-carboxamide

Cat. No.: B1526607
CAS No.: 957345-95-8
M. Wt: 189.99 g/mol
InChI Key: UDNSRLLRTQICFU-UHFFFAOYSA-N
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Description

4-Bromofuran-2-carboxamide (CAS 957345-95-8) is a brominated furan derivative of high interest in medicinal chemistry and organic synthesis. With a molecular formula of C5H4BrNO2 and a molecular weight of 189.996 g/mol, it serves as a key synthetic intermediate and a scaffold for developing novel bioactive molecules . This compound is prominently used as a reactant in the synthesis of 6-Phenanthridinones and is instrumental in investigating supramolecular amide and thioamide synthons for hydrogen bonding patterns . Recent research highlights the significant potential of furan-2-carboxamide derivatives in pharmaceutical development. Notably, such derivatives have demonstrated potent antibacterial activity against clinically isolated drug-resistant bacteria, including A. baumannii , K. pneumoniae , and MRSA, showing particular efficacy against NDM-positive strains . Furthermore, specific furan-2-carboxamide derivatives have been identified as novel microtubule-stabilizing agents, which induce mitotic arrest and potentiate apoptosis in cancer cells, presenting a promising strategy for oncology research . Additional studies also explore furan-2-carboxamides for their antibiofilm and anti-quorum sensing properties against pathogens like Pseudomonas aeruginosa . This product is offered with a purity of 96% and should be stored in a cool, dry place at ambient temperatures . As a handling precaution, this compound may cause skin and eye irritation and may cause respiratory irritation . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4BrNO2 B1526607 4-Bromofuran-2-carboxamide CAS No. 957345-95-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2/c6-3-1-4(5(7)8)9-2-3/h1-2H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNSRLLRTQICFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10727231
Record name 4-Bromofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957345-95-8
Record name 4-Bromofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Bromofuran 2 Carboxamide and Its Analogues

Established Synthetic Pathways to 4-Bromofuran-2-carboxamide

Established methods for the synthesis of the target compound primarily involve the formation of the amide bond from a pre-functionalized furan (B31954) ring or the introduction of the bromine atom onto a furan-2-carboxamide scaffold.

Synthesis from Furan-2-carbonyl Chloride and Bromoanilines

A direct and high-yielding method for the synthesis of N-aryl-furan-2-carboxamides involves the acylation of an appropriate aniline (B41778) with furan-2-carbonyl chloride. Specifically, for analogues of this compound where the bromo-substituent is on an N-aryl group, such as N-(4-bromophenyl)furan-2-carboxamide, the reaction proceeds by treating furan-2-carbonyl chloride with 4-bromoaniline. This reaction is typically carried out in a dry solvent like dichloromethane (B109758) (DCM) in the presence of a base, such as triethylamine (B128534) (Et3N), to neutralize the hydrochloric acid byproduct. The reaction is generally performed at room temperature and gives the desired product in excellent yields, often exceeding 90%.

Reactant 1Reactant 2BaseSolventYield (%)Reference
Furan-2-carbonyl chloride4-BromoanilineTriethylamineDichloromethane94

Alternative Routes for Furan Ring Halogenation and Amide Formation

An alternative approach to this compound involves the synthesis of the key intermediate, 4-bromo-2-furoic acid, followed by amidation. The regioselective bromination of the furan ring at the C4 position presents a synthetic challenge, as electrophilic substitution on the furan-2-carboxylic acid scaffold typically favors the 5-position. However, specific conditions can be employed to achieve the desired 4-bromo isomer.

One strategy involves the careful control of reaction conditions during the bromination of furan-2-carboxylic acid. While direct bromination often leads to a mixture of isomers, specialized techniques can enhance the yield of the 4-bromo derivative. Once 4-bromo-2-furoic acid is obtained, it can be converted to the corresponding carboxamide. This is typically achieved by first activating the carboxylic acid, for example, by converting it to the acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-bromofuran-2-carbonyl chloride is then reacted with ammonia (B1221849) or an appropriate amine to furnish the final this compound.

Advanced Synthetic Strategies for Functionalized this compound Derivatives

The development of advanced synthetic methodologies has enabled the efficient diversification of the this compound scaffold, allowing for the introduction of a wide range of functional groups.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Arylation and Analogues

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for the arylation of heterocyclic compounds. In the context of this compound derivatives, this reaction is utilized to couple the bromo-substituted core with various aryl or heteroaryl boronic acids. For instance, N-(4-bromophenyl)furan-2-carboxamide can be effectively arylated at the 4-position of the phenyl ring.

These reactions are typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base like potassium phosphate (B84403) (K₃PO₄). The reaction is generally carried out in a suitable solvent system, such as a mixture of 1,4-dioxane (B91453) and water, under an inert atmosphere. This methodology allows for the synthesis of a diverse library of N-(4-arylphenyl)furan-2-carboxamide analogues with moderate to good yields, ranging from 32% to 83%.

SubstrateBoronic AcidCatalystBaseSolventYield Range (%)Reference
N-(4-bromophenyl)furan-2-carboxamideVarious aryl/heteroaryl boronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/Water32-83

Amide Bond Formation Utilizing Modern Coupling Reagents (e.g., MNBA/DMAP, EDC·HCl/DMAP)

Modern coupling reagents have streamlined the process of amide bond formation, offering mild reaction conditions and high efficiency. Reagents such as 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) in combination with 4-dimethylaminopyridine (B28879) (DMAP) are effective for macrolactonization and can be applied to complex amide bond formations.

More commonly for intermolecular couplings, carbodiimide (B86325) reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl), often used with an additive such as DMAP or 1-hydroxybenzotriazole (B26582) (HOBt), are widely employed for the synthesis of amides from carboxylic acids and amines. This method is particularly useful for substrates that are sensitive to harsher conditions required for the formation of acid chlorides. The reaction proceeds by the activation of the carboxylic acid by EDC, followed by nucleophilic attack of the amine. The addition of DMAP can accelerate the reaction. This approach is applicable to the synthesis of furan-2-carboxamide derivatives and provides a versatile route to a wide range of analogues.

Derivatization through Carbonyl and Amide Group Modifications

Further functionalization of this compound can be achieved through modifications of the carbonyl and amide groups.

The amide functionality can undergo various transformations. For instance, the amide can be reduced to the corresponding amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts the carbonyl group into a methylene (B1212753) group (CH₂), yielding a furan-2-ylmethanamine derivative. Another common transformation is the conversion of the amide to a thioamide using Lawesson's reagent. This reaction replaces the carbonyl oxygen with a sulfur atom.

The carbonyl group of the amide, while generally less reactive than that of ketones or aldehydes, can potentially undergo addition reactions with powerful nucleophiles such as Grignard reagents, although this can be challenging and may lead to multiple additions or side reactions. The Wittig reaction, which is a standard method for converting carbonyls to alkenes, is generally not applicable to amides due to the lower electrophilicity of the amide carbonyl carbon.

Exploration of Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, these principles can be applied to various aspects of the synthetic route, from the choice of starting materials and solvents to the energy sources used to drive reactions.

One promising green approach is the use of microwave-assisted synthesis . mdpi.comnih.gov Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes compared to conventional heating methods. mdpi.comnih.gov This technique minimizes energy consumption and can often be performed under solvent-free conditions, further reducing the environmental impact. nih.gov For the synthesis of furan-2-carboxamide derivatives, microwave-assisted methods have been shown to be effective, suggesting their potential applicability to the synthesis of the 4-bromo analogue. researchgate.net

Another key area of green chemistry is the use of environmentally benign solvents and catalysts. Traditional organic solvents can be volatile, flammable, and toxic. The exploration of greener alternatives such as water, supercritical fluids, or ionic liquids is an active area of research. For instance, the synthesis of some thiazole (B1198619) derivatives, which are also heterocyclic compounds, has been successfully achieved in water, highlighting the potential for aqueous-based syntheses of furan derivatives.

Furthermore, the development of catalytic processes is central to green chemistry. Catalysts, by their nature, are used in small amounts and can be recycled and reused, minimizing waste. For furan synthesis, various catalytic systems, including those based on gold and copper, have been developed to promote efficient and selective transformations. organic-chemistry.org The application of such catalysts to the synthesis of this compound could offer a more sustainable alternative to stoichiometric reagents.

Flow chemistry represents another advanced manufacturing technology that aligns with the principles of green chemistry. Continuous flow reactors offer enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for process automation and scalability. The application of flow chemistry to the preparation of small molecules has demonstrated its utility in producing furan derivatives with high efficiency and purity. unimi.it

The table below summarizes potential green chemistry approaches applicable to the synthesis of this compound and its analogues, based on advancements in the synthesis of related furan compounds.

Green Chemistry ApproachPotential AdvantagesRelevance to this compound Synthesis
Microwave-Assisted Synthesis Reduced reaction times, increased yields, lower energy consumption, potential for solvent-free reactions. mdpi.comnih.govDemonstrated effectiveness for the synthesis of other furan-2-carboxamide derivatives. researchgate.net
Use of Green Solvents Reduced toxicity and environmental impact.Potential for using water or other benign solvents in amidation or cyclization steps.
Catalytic Methods High efficiency, selectivity, and potential for catalyst recycling. organic-chemistry.orgApplication of transition metal or organocatalysts for key bond-forming reactions.
Flow Chemistry Improved safety, scalability, and process control. unimi.itPotential for continuous production with high purity and efficiency.
Biocatalysis High selectivity, mild reaction conditions, use of renewable resources. njtech.edu.cnEnzymatic methods could be explored for stereoselective synthesis of chiral analogues. njtech.edu.cn

Stereoselective Synthesis and Chiral Analogues of this compound

The synthesis of enantiomerically pure chiral molecules is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit vastly different biological activities. The development of stereoselective methods for the synthesis of chiral analogues of this compound is a challenging yet crucial endeavor.

Chiral furan derivatives are valuable building blocks in organic synthesis. researchgate.net The stereoselective construction of these molecules can be approached through several strategies, including the use of chiral catalysts (organocatalysts or metal complexes), chiral auxiliaries, or biocatalytic methods.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral organocatalysts can activate substrates in a stereocontrolled manner, leading to the formation of enantioenriched products. For furan derivatives, organocatalytic methods have been explored for various transformations, although specific application to this compound is not yet widely reported.

Metal-catalyzed asymmetric synthesis is another well-established approach. Chiral ligands coordinated to a metal center can create a chiral environment that directs the stereochemical outcome of a reaction. For instance, copper-catalyzed reactions have been employed for the asymmetric synthesis of various chiral heterocycles.

Biocatalysis , utilizing enzymes to catalyze chemical transformations, offers several advantages, including high enantioselectivity and mild reaction conditions. njtech.edu.cn Enzymes such as lipases, esterases, and aminotransferases could potentially be employed for the kinetic resolution of racemic mixtures of this compound precursors or for the direct asymmetric synthesis of chiral analogues. njtech.edu.cn For example, biocatalytic deacetylation and reductive amination have been used to produce chiral furan-based amino compounds from chitin-derived starting materials. njtech.edu.cn

The synthesis of chiral analogues of this compound could involve the introduction of a stereocenter at various positions, such as on a substituent attached to the furan ring or on the amide nitrogen. The challenges in the stereoselective synthesis of these compounds lie in controlling the stereochemistry of the furan ring itself, which is an ongoing area of research.

Below is a table outlining potential strategies for the stereoselective synthesis of chiral analogues of this compound.

Stereoselective StrategyDescriptionPotential Application to this compound Analogues
Organocatalysis Use of small chiral organic molecules to catalyze asymmetric reactions.Asymmetric alkylation, Michael addition, or cycloaddition reactions to introduce chirality.
Metal-Catalyzed Asymmetric Synthesis Employment of chiral metal complexes to induce stereoselectivity.Enantioselective C-H functionalization or cross-coupling reactions on the furan core.
Chiral Auxiliaries Covalent attachment of a chiral group to the substrate to direct a stereoselective reaction.Use of a chiral amine in the amidation step, followed by removal of the auxiliary.
Biocatalysis Utilization of enzymes for stereoselective transformations. njtech.edu.cnEnzymatic resolution of a racemic intermediate or asymmetric synthesis of a chiral precursor. njtech.edu.cn

Chemical Reactivity and Transformational Chemistry of 4 Bromofuran 2 Carboxamide

Electrophilic and Nucleophilic Substitution Reactions on the Furan (B31954) Ring System

The furan ring is an electron-rich aromatic system, which makes it significantly more reactive towards electrophilic aromatic substitution than benzene. pearson.compearson.com This high reactivity is due to the electron-donating nature of the oxygen atom, which increases the electron density of the ring. pearson.com Electrophilic attack on an unsubstituted furan preferentially occurs at the 2-position (α-position) because the resulting carbocation intermediate is more effectively stabilized by resonance, with the oxygen atom's lone pair participating in delocalization. pearson.com

In 4-Bromofuran-2-carboxamide, the substitution pattern significantly influences the regioselectivity and rate of further electrophilic substitutions. The 2- and 4-positions are already occupied. The carboxamide group at the 2-position is an electron-withdrawing group, which deactivates the furan ring towards electrophilic attack. The bromine atom at the 4-position is also deactivating due to its inductive effect but can direct incoming electrophiles to the ortho and para positions (positions 3 and 5). The ultimate outcome of an electrophilic substitution reaction on this molecule would depend on the balance of these directing effects and the specific reaction conditions employed.

Nucleophilic aromatic substitution on the furan ring is generally less favorable due to the ring's inherent electron-rich character. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring system towards nucleophilic attack, or specific reaction pathways such as those involving the formation of an intermediate carbocation. ksu.edu.sa

Reactivity of the Amide Functional Group towards Derivatization

The amide functional group in this compound is a key site for chemical modification, allowing for the synthesis of a wide array of derivatives. Standard amide chemistry can be applied to this molecule to achieve various transformations.

One common derivatization is the conversion of the primary amide into secondary or tertiary amides. This can be achieved through transamidation procedures. For example, a related study on benzofuran-2-carboxamides demonstrated a two-step, one-pot transamidation process. nih.gov This involves an initial activation of the amide, for instance with di-tert-butyl dicarbonate (B1257347) (Boc2O), to form an N-acyl-Boc-carbamate intermediate. nih.govchemrxiv.org This activated intermediate can then react with various primary or secondary amines to yield the desired substituted amide products. chemrxiv.org This modular approach allows for the introduction of diverse functionalities. nih.gov

Other potential derivatizations include:

Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed to the corresponding 4-bromofuran-2-carboxylic acid.

Reduction: The amide group can be reduced to an amine, yielding (4-bromofuran-2-yl)methanamine, using strong reducing agents like lithium aluminum hydride.

Dehydration: Treatment with dehydrating agents could potentially convert the primary amide into the corresponding nitrile, 4-bromofuran-2-carbonitrile.

These transformations highlight the utility of the amide group as a handle for further molecular elaboration.

Halogen-Directed Transformations and Metal-Mediated Reactions

The carbon-bromine bond at the 4-position of the furan ring is a highly valuable synthetic handle for forming new carbon-carbon and carbon-heteroatom bonds through metal-mediated cross-coupling reactions. The bromine atom serves as an excellent leaving group in various catalytic cycles, particularly those involving palladium catalysts.

Analogous brominated furan compounds readily participate in Suzuki-Miyaura cross-coupling reactions. For instance, methyl 5-bromofuran-2-carboxylate has been successfully coupled with (4-nitrophenyl)boronic acid using a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride and a base such as sodium carbonate. mdpi.com Similarly, N-(4-bromophenyl)furan-2-carboxamide has been arylated via Suzuki-Miyaura coupling with various aryl and heteroaryl boronic acids in the presence of tetrakis(triphenylphosphine)palladium(0) and potassium phosphate (B84403). mdpi.com

Stille coupling reactions, which utilize organotin reagents, are also applicable. Patent literature describes that bromide intermediates of furan-2-carboxylic acid esters can undergo Stille coupling with tetraalkyl tin compounds to introduce alkyl substituents onto the furan ring. google.com These examples strongly suggest that this compound is an excellent substrate for similar palladium-catalyzed transformations to introduce a wide variety of aryl, heteroaryl, or alkyl groups at the 4-position.

Table 1: Examples of Metal-Mediated Reactions on Analogous Bromofuran Compounds
Reaction TypeSubstrateCoupling PartnerCatalyst/ConditionsProduct TypeReference
Suzuki-Miyaura CouplingMethyl 5-bromofuran-2-carboxylate(4-nitrophenyl)boronic acidPd(PPh₃)₂Cl₂, Na₂CO₃, 1,4-dioxane (B91453), 90 °C5-Aryl-furan-2-carboxylate mdpi.com
Suzuki-Miyaura CouplingN-(4-bromophenyl)furan-2-carboxamideAryl/heteroaryl boronic acidsPd(PPh₃)₄, K₃PO₄N-(biphenyl/heteroaryl)furan-2-carboxamide analogues mdpi.com
Stille CouplingBromide intermediate of furan-2-carboxylic acid esterTetraalkyl tinLiterature conditions for Stille couplingAlkyl-substituted furan ester google.com

Investigation of Supramolecular Interactions and Hydrogen Bonding Patterns in this compound Systems

The molecular structure of this compound is well-suited for forming ordered, three-dimensional architectures in the solid state through a variety of non-covalent interactions. The compound has been specifically utilized in studies investigating supramolecular amide and thioamide synthons and their hydrogen bonding patterns. fishersci.ca

The primary amide group is a key driver of supramolecular assembly. It contains both hydrogen bond donors (the N-H protons) and a hydrogen bond acceptor (the carbonyl oxygen), allowing for the formation of robust and predictable hydrogen-bonding networks. These can include classic head-to-tail chains or dimeric motifs, which are common in the crystal structures of carboxamides. scispace.com

In addition to the strong N-H···O hydrogen bonds, weaker interactions also play a significant role in the crystal packing. These can include:

C-H···O Interactions: The hydrogen atoms on the furan ring can interact with the carbonyl oxygen of neighboring molecules, further stabilizing the crystal lattice. nih.gov

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites such as the carbonyl oxygen or the amide nitrogen of an adjacent molecule. This type of directional interaction is increasingly recognized as a powerful tool in crystal engineering.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through ¹H-NMR and ¹³C-NMR, the chemical environment of each hydrogen and carbon atom in 4-Bromofuran-2-carboxamide can be mapped, providing clear evidence for its structural arrangement.

¹H-NMR Spectroscopy: In a typical ¹H-NMR spectrum of this compound, distinct signals corresponding to the protons on the furan (B31954) ring and the amide group are observed. The protons on the furan ring, H-3 and H-5, would appear as distinct singlets in the aromatic region of the spectrum, with their chemical shifts influenced by the adjacent electron-withdrawing bromo and carboxamide groups. The two protons of the amide (-CONH₂) group would typically present as a broad singlet, due to quadrupole broadening from the nitrogen atom and possible hydrogen exchange.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. For this compound, five distinct signals would be expected. The carbonyl carbon (C=O) of the amide group would appear significantly downfield. The four carbons of the furan ring would also have characteristic chemical shifts, with the carbon atom bonded to the bromine (C-4) showing a shift indicative of halogenation, and the carbons adjacent to the oxygen atom and the carboxamide group (C-2 and C-5) being influenced by these respective substituents.

Interactive Data Table: Predicted NMR Data for this compound (Note: As specific experimental data from research papers was not available, these are representative predicted values. Actual experimental values may vary based on solvent and experimental conditions.)

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
H-3~7.3-7.5 (s, 1H)~115-120
H-5~7.6-7.8 (s, 1H)~125-130
-NH₂~6.5-8.0 (br s, 2H)N/A
C-2N/A~145-150
C-3N/A~115-120
C-4N/A~100-105
C-5N/A~125-130
C=ON/A~160-165

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of the amide and furan functionalities. Key vibrational frequencies would include N-H stretching vibrations for the primary amide, a strong C=O (carbonyl) stretching band, and C-N stretching vibrations. Additionally, vibrations corresponding to the C-O-C stretching of the furan ring and the C-Br stretch would be observable.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Amide (-NH₂)N-H Stretch3400-3200Medium
Amide (C=O)C=O Stretch1680-1640Strong
Amide (-NH₂)N-H Bend1640-1550Medium
Furan RingC-O-C Stretch1250-1020Strong
BromoalkaneC-Br Stretch690-550Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., High-Resolution Mass Spectrometry (HRMS), ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular weight of this compound, allowing for the determination of its elemental formula (C₅H₄BrNO₂). The presence of the bromine atom is uniquely identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Fragmentation Analysis: Under techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), the molecule fragments in a predictable manner. Common fragmentation pathways for this compound could include the loss of the amide group (-NH₂), the carboxamide group (-CONH₂), or the bromine atom. Analyzing these fragments helps to piece together and confirm the molecular structure.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

IonFormulaCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)Note
[M]⁺C₅H₄BrNO₂188.9476190.9456Molecular Ion
[M-NH₂]⁺C₅H₂BrO₂172.9214174.9194Loss of amino group
[M-CONH₂]⁺C₄H₂BrO144.9262146.9241Loss of carboxamide group
[C₅H₄NO₂]⁺C₅H₄NO₂110.0242110.0242Loss of Bromine atom

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. For this compound (C₅H₄BrNO₂), the experimentally determined percentages of carbon, hydrogen, and nitrogen would be compared to the theoretically calculated values. A close agreement between the experimental and theoretical values serves as strong evidence for the compound's purity and elemental composition.

Interactive Data Table: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight% Composition
CarbonC12.0131.61%
HydrogenH1.012.12%
BromineBr79.9042.05%
NitrogenN14.017.37%
OxygenO16.0016.84%
Total 100.00%

Medicinal Chemistry Applications and Biological Activity Profiling

Antimicrobial Activities of 4-Bromofuran-2-carboxamide Derivatives

The furan-2-carboxamide moiety is a recognized pharmacophore in the development of antimicrobial agents. The introduction of a bromine atom at the 4-position of the furan (B31954) ring can significantly influence the compound's electronic properties and biological activity, leading to derivatives with potent effects against a range of pathogenic microorganisms.

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. Research into novel antibacterial agents is critical, and derivatives of this compound have shown potential in this arena.

A study investigating N-(4-bromophenyl)furan-2-carboxamides demonstrated notable in vitro antibacterial activity against several clinically isolated drug-resistant bacteria. The parent compound, N-(4-bromophenyl)furan-2-carboxamide, was identified as a particularly effective agent against New Delhi metallo-beta-lactamase (NDM)-positive Acinetobacter baumannii, as well as other challenging pathogens such as Klebsiella pneumoniae, Enterobacter cloacae, and methicillin-resistant Staphylococcus aureus (MRSA).

While direct studies on this compound derivatives against Salmonella Typhi are not extensively documented, research on structurally related pyrazine (B50134) carboxamides offers insights. For instance, certain N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have been synthesized and evaluated for their antibacterial activity against extensively drug-resistant (XDR) S. Typhi. nih.gov One such derivative displayed potent activity, suggesting that the bromo-substituted aryl carboxamide scaffold holds promise for targeting this pathogen. nih.gov

Table 1: Antibacterial Activity of a Representative N-(4-bromophenyl)furan-2-carboxamide Derivative

Bacterial Strain Resistance Profile Activity
Acinetobacter baumannii NDM-positive Effective
Klebsiella pneumoniae Drug-resistant Effective
Enterobacter cloacae Drug-resistant Effective

Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals. The development of new antifungal agents is, therefore, a key research priority. Furan-containing compounds have been investigated for their potential to combat pathogenic fungi.

While specific studies focusing exclusively on this compound derivatives against a wide array of pathogenic fungi are limited, the broader class of furan-2-carboxamides has been explored. For instance, novel 5-arylfuran-2-carboxamide derivatives have been designed and synthesized, showing fungistatic and fungicidal effects against various Candida species, including Candida albicans. One of the most active compounds identified was N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide.

General research into novel antifungal agents continues to identify new compounds with activity against Aspergillus fumigatus and Cryptococcus neoformans. For example, the antifungal activity of the repurposed drug disulfiram (B1670777) has been investigated against C. neoformans, demonstrating inhibition of fungal growth. Although not directly related to this compound, these studies highlight the ongoing search for diverse chemical structures with antifungal potential. The exploration of novel antifungals against Aspergillus species is also an active area of research, with a focus on identifying new targets and chemical scaffolds. nih.gov

The search for effective antiviral agents is a continuous effort in medicinal chemistry. Norovirus, a leading cause of acute gastroenteritis, currently has no approved antiviral therapy, making the discovery of novel inhibitors a priority.

Currently, there is a lack of specific research data on the antiviral potency of this compound derivatives against norovirus. The development of anti-norovirus agents has largely focused on other chemical classes, such as nucleoside analogues and other small molecules that target the viral polymerase. mdpi.comnih.gov The exploration of furan-based carboxamides as potential norovirus inhibitors remains an area for future investigation.

Enzyme and Receptor Modulation by this compound Analogues

The biological activity of small molecules is often mediated through their interaction with specific enzymes and receptors. The this compound scaffold presents a platform for the design of molecules that can modulate the function of key biological targets.

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Their dysregulation is implicated in numerous diseases, including cancer, making them important therapeutic targets. The development of kinase inhibitors is a major focus of modern drug discovery. nih.gov

Cyclooxygenase (COX) enzymes are responsible for the biosynthesis of prostaglandins, which are key mediators of inflammation and pain. Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. The discovery of a second isoform, COX-2, which is inducible during inflammation, has led to the development of selective COX-2 inhibitors with the aim of reducing the gastrointestinal side effects associated with non-selective NSAIDs. nih.govgrafiati.com

There is currently no specific data available on the cyclooxygenase (COX) inhibition properties of this compound analogues. The design and development of COX-2 inhibitors have focused on a variety of chemical scaffolds, often featuring diaryl heterocycles. The potential for furan-based carboxamides to act as COX inhibitors is an area that warrants investigation.

Matrix Metalloproteinase (MMP) Inhibition

No direct studies were identified that specifically investigate the Matrix Metalloproteinase (MMP) inhibitory activity of this compound. However, the broader class of furan-based compounds has been explored for this potential. MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components, and their dysregulation is implicated in various diseases, including cancer and arthritis. Research into MMP inhibitors has explored a wide range of chemical scaffolds to achieve potency and selectivity.

Urea (B33335) Transporter (UT) Inhibition

There is no available research to suggest that this compound or its close derivatives have been investigated as Urea Transporter (UT) inhibitors. UTs are membrane proteins that facilitate the transport of urea across cell membranes and are considered potential targets for diuretics.

Carbonic Anhydrase Inhibition

No specific studies on the carbonic anhydrase inhibitory properties of this compound were found. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide, and their inhibitors have therapeutic applications as diuretics, antiglaucoma agents, and anticonvulsants.

Alpha-Glucosidase Inhibition

Direct investigation of this compound as an alpha-glucosidase inhibitor has not been reported. Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes.

Antiproliferative and Anticancer Activities

While direct studies on this compound are lacking, research on related carbamothioyl-furan-2-carboxamide derivatives has shown promising anticancer potential. A series of these compounds were synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines.

One study reported the synthesis of several carbamothioyl-furan-2-carboxamide derivatives and their evaluation against HepG2 (hepatocellular carcinoma), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast adenocarcinoma) cell lines. The results indicated that these compounds exhibited significant anticancer activity. For instance, one of the derivatives, p-tolylcarbamothioyl)furan-2-carboxamide, demonstrated the highest activity against hepatocellular carcinoma at a concentration of 20 μg/mL, with a cell viability of 33.29%.

The general findings suggest that the furan-2-carboxamide scaffold, when appropriately substituted, can serve as a basis for the development of novel anticancer agents. The presence of different aryl and substituted aryl groups on the carbamothioyl moiety was found to influence the anticancer potency.

Compound TypeCancer Cell Lines TestedKey FindingsReference
Carbamothioyl-furan-2-carboxamide derivativesHepG2, Huh-7, MCF-7Significant anticancer activity observed. p-tolylcarbamothioyl)furan-2-carboxamide was most potent against hepatocellular carcinoma.

Anti-diabetic and Antihyperlipidemic Effects

There is no specific information available regarding the anti-diabetic effects of this compound. However, studies on related furan-2-carboxamide derivatives have demonstrated significant antihyperlipidemic activity.

In one study, a new series of furan-2-carboxamide derivatives of anthraquinone (B42736) were synthesized and evaluated for their antihyperlipidemic effects in Triton WR-1339-induced hyperlipidemic rats. One of the tested compounds, at a dose of 15 mg/kg, was found to be more effective than the standard drug bezafibrate (B1666932) (at 100 mg/kg) in lowering cholesterol and LDL levels while increasing HDL levels. This particular compound showed a significant reduction in triglyceride levels by 66.5% and total cholesterol by 85% after 18 hours.

Another study on novel N-(benzoylphenyl)-2-furamide derivatives also reported potent antihyperlipidemic activity in a Triton-induced hyperlipidemic rat model. These findings suggest that the furan-2-carboxamide scaffold is a promising template for the development of new antihyperlipidemic agents.

Compound SeriesAnimal ModelKey Antihyperlipidemic EffectsReference
Furan-2-carboxamide derivatives of anthraquinoneTriton WR-1339-induced hyperlipidemic ratsSignificant reduction in triglycerides (66.5%) and total cholesterol (85%). Increased HDL levels.
N-(benzoylphenyl)-2-furamide derivativesTriton-induced hyperlipidemic ratsPotent lipid-lowering activity.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

While specific SAR studies for this compound are not available, research on related furan and benzofuran (B130515) carboxamide derivatives provides some insights into the structural requirements for biological activity.

For a series of naphtho[1,2-b]furan-2-carboxamide derivatives acting as melanin (B1238610) concentrating hormone receptor 1 (MCH-R1) antagonists, an extensive SAR study was conducted. This study explored various aryl and heteroaryl groups at the C-5 position of the naphthofuran skeleton and different linker lengths. The investigation led to the identification of a 5-(4-pyridinyl) substituted analog as a highly potent MCH-R1 antagonist with an IC50 value of 3 nM. This highlights the importance of the nature and position of substituents on the furan-containing ring system for receptor affinity and potency.

In the context of anticancer carbamothioyl-furan-2-carboxamide derivatives, the aromatic moiety attached to the carbamothioyl group was found to be crucial for activity, with different substitutions influencing the potency against various cancer cell lines. The lipophilicity conferred by the aromatic moiety was suggested to play a role in the observed antibacterial activity of these compounds as well.

These studies underscore the importance of systematic structural modifications to the furan-2-carboxamide core to optimize biological activity and selectivity for a given target. The bromine atom at the 4-position of the furan ring in this compound would be expected to influence the compound's electronic properties, lipophilicity, and potential interactions with biological targets, but specific SAR data is needed to confirm its role.

Computational Chemistry and Theoretical Studies on 4 Bromofuran 2 Carboxamide Systems

Molecular Docking Investigations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

In the context of 4-Bromofuran-2-carboxamide, molecular docking studies would be employed to identify potential biological targets and elucidate the structural basis of its activity. For instance, furan-2-carboxamide derivatives have been investigated as inhibitors of the LasR protein in Pseudomonas aeruginosa, a target for anti-biofilm agents. nih.govnih.gov A typical molecular docking workflow for this compound would involve:

Preparation of the Ligand and Protein: The 3D structure of this compound would be generated and energy-minimized. The crystal structure of a target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock or Glide, the ligand is placed into the binding site of the protein, and various conformations are sampled. A scoring function is used to estimate the binding affinity for each pose, typically expressed in kcal/mol.

Analysis of Results: The resulting poses are analyzed to identify the most favorable binding mode. Key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (given the bromine atom), between the ligand and amino acid residues of the protein are identified.

A hypothetical molecular docking study of this compound against a kinase, a common drug target, might yield the results shown in Table 1.

Table 1: Hypothetical Molecular Docking Results for this compound with a Kinase Target

Parameter Value Interacting Residues
Binding Affinity (kcal/mol) -8.5 Lys72, Glu91, Leu148
Hydrogen Bonds 2 Lys72, Asp165
Halogen Bonds 1 Phe80
Hydrophobic Interactions 4 Val23, Ala45, Leu148, Ile163

Such studies on benzofuran-carboxylic acid derivatives have demonstrated their potential as inhibitors for cancer and microbial diseases. nih.gov The insights gained from molecular docking can guide the rational design of more potent and selective derivatives of this compound.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the conformational stability of a ligand within a binding site and understanding the dynamics of the binding process.

For a this compound-protein complex identified through docking, an MD simulation would typically be performed for a duration of nanoseconds to microseconds. Key analyses performed on the simulation trajectory include:

Root Mean Square Fluctuation (RMSF): This is calculated for individual residues or atoms to identify flexible regions of the protein and the ligand.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein over the simulation time is analyzed to determine their strength and importance for binding.

For example, MD simulations of other protein-ligand complexes have shown that stable binding is often characterized by RMSD values that plateau after an initial equilibration period. nih.govresearchgate.net A hypothetical MD simulation of the this compound-kinase complex might show the ligand RMSD fluctuating around a low value (e.g., < 2 Å), indicating stable binding. Such simulations have been used to study the binding of inhibitors to various targets, including bromodomains BRD4 and BRD9. researchgate.netmdpi.com

Table 2: Illustrative Data from a Hypothetical MD Simulation of a this compound-Protein Complex

Analysis Metric Result Interpretation
Average Protein RMSD 1.5 Å The protein structure is stable throughout the simulation.
Average Ligand RMSD 1.2 Å The ligand remains stably bound in the active site.
Key Hydrogen Bond Occupancy > 80% Strong and persistent hydrogen bonds contribute to binding affinity.
Protein RMSF of Binding Site Low The binding site residues are relatively rigid, indicating a well-defined pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. bio-hpc.eu These models are used to predict the activity of new, untested compounds and to understand which molecular properties are important for activity.

To develop a QSAR model for a series of furan-2-carboxamide derivatives, including this compound, the following steps would be taken:

Data Set Collection: A set of furan-2-carboxamide analogues with experimentally determined biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: For each molecule, a large number of molecular descriptors would be calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electronic fields).

Model Building and Validation: Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity. The model's predictive power is then validated using internal and external validation techniques. tandfonline.com

QSAR studies have been successfully applied to furan-3-carboxamides to correlate their physicochemical parameters with antimicrobial activity. nih.gov For a hypothetical QSAR model for the kinase inhibitory activity of furan-2-carboxamides, descriptors such as molecular lipophilicity (logP), electrostatic potential, and steric parameters might be found to be significant.

Table 3: Example of a QSAR Model Equation and its Statistical Parameters

QSAR Model Equation Statistical Parameters
pIC50 = 0.5*logP - 0.2*ASA + 0.1*Dipole + 2.5 R² = 0.85, Q² = 0.75, Pred_R² = 0.70

Here, pIC50 is the negative logarithm of the half-maximal inhibitory concentration, logP is the logarithm of the partition coefficient, ASA is the accessible surface area, and Dipole is the dipole moment. The statistical parameters (R², Q², Pred_R²) indicate the goodness-of-fit, internal predictive power, and external predictive power of the model, respectively.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. nih.gov DFT calculations can provide valuable insights into the geometry, electronic properties, and reactivity of this compound.

Key properties that can be calculated using DFT include:

Optimized Molecular Geometry: Provides the most stable 3D arrangement of the atoms.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are important for understanding chemical reactivity and electronic transitions. researchgate.net

Molecular Electrostatic Potential (MEP): Maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity can be calculated to predict the reactivity of the molecule. mdpi.com

DFT studies on brominated compounds have been used to understand the dependence of electronic properties on the bromination pattern. nih.gov For this compound, DFT calculations could reveal the influence of the bromine atom and the carboxamide group on the electronic properties of the furan (B31954) ring.

Table 4: Hypothetical DFT-Calculated Properties for this compound

Property Calculated Value Significance
HOMO Energy -6.5 eV Related to the electron-donating ability.
LUMO Energy -1.2 eV Related to the electron-accepting ability.
HOMO-LUMO Gap 5.3 eV Indicates chemical stability and reactivity.
Dipole Moment 3.2 Debye Reflects the overall polarity of the molecule.

In Silico ADMET Prediction for Drug-Likeness Assessment

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery. frontiersin.org These predictions help to identify compounds with favorable pharmacokinetic profiles and low toxicity, reducing the likelihood of late-stage failures.

For this compound, a variety of ADMET properties can be predicted using software such as pkCSM, SwissADME, or Discovery Studio. These predictions are based on the molecular structure and a vast database of experimental data.

Key predicted ADMET properties include:

Absorption: Oral bioavailability, Caco-2 permeability, and intestinal absorption.

Distribution: Blood-brain barrier penetration and plasma protein binding.

Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

Excretion: Renal clearance.

Toxicity: Ames mutagenicity, hepatotoxicity, and cardiotoxicity.

Studies on other furan and thiazole (B1198619) derivatives have shown the utility of in silico ADMET predictions in validating their potential as orally bioavailable drugs. nih.gov

Table 5: Illustrative In Silico ADMET Predictions for this compound

ADMET Property Predicted Value/Classification Desirability for a Drug Candidate
Human Intestinal Absorption > 80% High
Caco-2 Permeability (logPapp) > 0.9 High
Blood-Brain Barrier (BBB) Penetration No Varies depending on the therapeutic target
CYP2D6 Inhibitor No Desirable (low risk of drug-drug interactions)
Ames Mutagenicity No Desirable (non-mutagenic)
Hepatotoxicity No Desirable (low risk of liver toxicity)

Emerging Applications and Advanced Research Directions

Role in Material Science and Supramolecular Chemistry

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding. Within this field, specific and reliable interactions, known as supramolecular synthons, are used to design and build complex molecular architectures.

4-Bromofuran-2-carboxamide has been identified as a reactant used in the investigation of supramolecular amide and thioamide synthons and their hydrogen bonding patterns. nih.govfishersci.ca The structure of this compound is particularly suited for forming predictable hydrogen bonds, a key principle in crystal engineering. The amide group (-CONH2) is a classic functional group for creating robust hydrogen-bonded networks. The amide protons can act as hydrogen bond donors, while the carbonyl oxygen is an effective hydrogen bond acceptor. This allows for the formation of well-defined patterns, such as the common R²₂(8) graph-set motif, where two molecules form a centrosymmetric dimer through a pair of N-H···O hydrogen bonds.

Table 1: Functional Groups of this compound and Their Potential Supramolecular Interactions

Functional Group Potential Role in Supramolecular Assembly Type of Interaction
Amide (-CONH₂) Primary hydrogen bond donor (N-H) and acceptor (C=O) Hydrogen Bonding
Furan (B31954) Ring Weak hydrogen bond acceptor (Oxygen atom) Weak Hydrogen Bonding, π-π Stacking

Applications as Chemical Probes in Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. While there is no specific research detailing the use of this compound as a chemical probe, the furan scaffold is present in molecules designed for biological imaging.

Development of this compound-based Prodrugs

A prodrug is an inactive compound that is converted into a pharmacologically active drug within the body. This strategy is often used to improve properties such as solubility, stability, or bioavailability. There is currently no published research on the development of prodrugs specifically derived from this compound.

However, the furan-2-carboxamide core is a key feature in numerous compounds that exhibit significant biological activity, including anticancer and antimicrobial properties. nih.govnih.govresearchgate.netnih.gov The demonstrated bioactivity of this class of compounds makes them plausible candidates for prodrug design. For instance, if a particular this compound derivative were identified as a potent but poorly absorbed therapeutic agent, the carboxamide group could be chemically modified to create a more lipophilic or water-soluble prodrug. Research on related heterocyclic systems, such as benzo[b]furans, has explored this approach, where a glycine (B1666218) prodrug of an active benzofuran (B130515) derivative was synthesized to potentially improve its therapeutic profile. mdpi.com This highlights a potential, though as yet unexplored, avenue for future research involving this compound.

Insights into Environmental Formation and Toxicological Significance (e.g., Disinfection Byproducts)

During drinking water disinfection, chemical disinfectants like chlorine can react with naturally occurring organic matter (NOM) and inorganic ions, such as bromide, to form a variety of disinfection byproducts (DBPs). nih.govresearchgate.net Some of these DBPs are of toxicological concern.

Recent studies have identified a new class of furan-like DBPs formed during the chlorination of water containing phenolic precursors, which are common components of NOM. rsc.orgrsc.org Significantly, when bromide is present in the source water, brominated analogues are formed. nih.gov One of the specific compounds tentatively identified as a DBP is bromo-2-furancarboxylic acid, a molecule structurally very similar to this compound (differing by hydrolysis of the amide to a carboxylic acid). rsc.orgrsc.org

Formation Pathway: A proposed mechanism for the formation of these halofurans involves the oxidation of phenolic precursors by the disinfectant. This leads to the opening of the aromatic ring, followed by an intramolecular nucleophilic addition that forms the five-membered furan ring. rsc.orgrsc.org The presence of bromide ions leads to the incorporation of bromine into the final DBP structure.

Toxicological Significance: The emergence of these furan-like DBPs is significant due to their potential toxicity. Brominated DBPs are generally considered to pose higher health risks than their chlorinated counterparts. nih.govresearchgate.netresearchgate.net Using quantitative structure-activity relationship (QSAR) models, researchers have predicted that some of the identified furan-like DBPs could be mutagens and bladder carcinogens. rsc.orgrsc.org This aligns with broader epidemiological studies that have noted an association between the consumption of chlorinated water and an increased risk of bladder cancer, for which specific causative agents are still being sought. rsc.orgrsc.org The formation of brominated furan derivatives, therefore, represents a potential and previously underappreciated toxicological concern in drinking water treatment.

Table 2: Furan-like Disinfection Byproducts and Predicted Toxicity

Compound Class Precursors Disinfection Conditions Predicted Toxicity
Furan-like DBPs Phenolic Compounds (in Natural Organic Matter) Chlorination in the presence of Bromide Potential Mutagens and Bladder Carcinogens rsc.orgrsc.org

Table of Mentioned Compounds

Compound Name
This compound
Bromo-2-furancarboxylic acid
DCPEF (furan-based fluorescent probe)

Q & A

Q. What are the most reliable synthetic routes for 4-Bromofuran-2-carboxamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves amidation and halogenation steps. Key methods include:

  • Friedel-Crafts acylation to introduce the furan ring.
  • Suzuki-Miyaura cross-coupling for bromine incorporation .
  • Amidation using furan-2-carbonyl chloride with brominated amines (e.g., 4-bromoaniline) in the presence of triethylamine .

Optimization Tips:

  • Use inert atmospheres (N₂/Ar) to prevent oxidation.
  • Solvent choice (e.g., THF or DMF) impacts reaction kinetics.
  • Temperature control (60–80°C) enhances purity .

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Conditions
Friedel-Crafts65–7590–95AlCl₃ catalyst, 0°C→RT
Suzuki-Miyaura70–8588–93Pd(PPh₃)₄, 80°C, 12 h
Direct Amidation55–6585–90Triethylamine, RT, 24 h

Q. How is this compound structurally characterized, and what analytical parameters are critical?

Methodological Answer: Characterization relies on:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm bromine position and amide linkage.
    • Expected shifts: δ 7.2–7.5 ppm (furan protons), δ 165–170 ppm (amide carbonyl) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., C-Br bond length: ~1.89 Å) .
  • Mass Spectrometry : Exact mass confirmation (e.g., [M+H]⁺ = 214.97 m/z) .

Critical Parameters:

  • Purity ≥95% (HPLC).
  • Solvent residues (e.g., DMF) must be <0.1% (GC analysis).

Advanced Research Questions

Q. How can conflicting biological activity data for this compound derivatives be resolved?

Methodological Answer: Discrepancies in bioactivity (e.g., varying IC₅₀ values) may arise from:

  • Structural isomerism : Bromine positioning alters target binding (e.g., para vs. meta substitution) .
  • Assay variability : Use standardized protocols (e.g., MTT assay for cytotoxicity, fixed incubation times).
  • Solubility effects : DMSO concentration >0.1% may inhibit cellular uptake .

Resolution Strategies:

  • Perform dose-response curves across multiple cell lines.
  • Validate via orthogonal assays (e.g., SPR for binding affinity).
  • Conduct molecular docking to predict binding modes .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electrophilicity.
    • Key sites: C-3 (furan) and amide carbonyl .
  • Hammett Constants : σₚ values for bromine (-0.23) guide reactivity in SNAr reactions .
  • MD Simulations : Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways .

Q. Table 2: Predicted Reactivity Sites

PositionElectrophilicity (eV)Predominant Reaction
C-33.45SNAr with amines
Amide2.98Hydrolysis

Q. How do structural modifications enhance the biological activity of this compound?

Methodological Answer:

  • Substitution at C-5 : Introduce electron-withdrawing groups (e.g., -NO₂) to boost antimicrobial activity .
  • Heterocycle Fusion : Attach benzofuran to improve pharmacokinetics (e.g., logP reduction from 2.8→1.9) .
  • Prodrug Design : Esterify the amide to enhance blood-brain barrier penetration .

Validation Workflow:

Synthesize derivatives via combinatorial chemistry.

Screen against target enzymes (e.g., COX-2 for anti-inflammatory activity).

Optimize ADMET properties using in silico tools (e.g., SwissADME) .

Q. What experimental controls are essential when studying enzyme inhibition by this compound analogs?

Methodological Answer:

  • Positive Controls : Use known inhibitors (e.g., aspirin for COX-1/2).
  • Negative Controls : Test inert analogs (e.g., de-brominated derivatives).
  • Solvent Controls : Ensure DMSO does not exceed 0.1% v/v.
  • Blind Assays : Mask compound identities to reduce bias .

Data Interpretation:

  • Calculate % inhibition relative to controls.
  • Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .

Q. How can researchers address reproducibility challenges in synthesizing this compound?

Methodological Answer:

  • Detailed Reaction Logs : Document exact stoichiometry, solvent batches, and humidity.
  • Purification Protocols : Standardize column chromatography (e.g., silica gel, hexane/EtOAc gradient).
  • Interlab Validation : Share samples with independent labs for NMR/mass spec cross-verification .

Common Pitfalls:

  • Incomplete amidation → residual chloride detected via AgNO₃ test.
  • Bromine displacement during storage → store under argon at -20°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.